1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol
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Overview
Description
1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol typically involves the reaction of 2,1-benzisothiazole derivatives with trichloroethanol. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol include other benzisothiazole derivatives such as 3-amino-5-nitro-2,1-benzisothiazole and N-2,1-benzisothiazol-3-ylpropanamide. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its trichloroethanol moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
60905-56-8 |
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Molecular Formula |
C9H7Cl3N2OS |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
1-(2,1-benzothiazol-3-ylamino)-2,2,2-trichloroethanol |
InChI |
InChI=1S/C9H7Cl3N2OS/c10-9(11,12)8(15)13-7-5-3-1-2-4-6(5)14-16-7/h1-4,8,13,15H |
InChI Key |
XXFPELMMNRUEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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